Bicyclo[1.1.1]pentane-1-carboxylic Acid: A Technical Guide to Synthesis, Properties, and Application as a Phenyl Bioisostere
Bicyclo[1.1.1]pentane-1-carboxylic Acid: A Technical Guide to Synthesis, Properties, and Application as a Phenyl Bioisostere
Introduction: Embracing the Third Dimension in Drug Discovery
For decades, the flat, aromatic landscape of the phenyl ring has dominated the topography of medicinal chemistry. However, the pursuit of drug candidates with improved physicochemical and pharmacokinetic properties has led to a paradigm shift, often described as an "escape from flatland"[1]. This movement champions the replacement of planar aromatic moieties with saturated, three-dimensional scaffolds. Among the most promising of these is the bicyclo[1.1.1]pentane (BCP) core. This highly rigid, strained structure acts as a non-classical bioisostere of a para-substituted phenyl ring, offering a similar vector for substituent placement but with a significantly different electronic and steric profile.[2][3] The incorporation of BCPs has been shown to enhance solubility, increase metabolic stability, and improve oral bioavailability in numerous drug candidates.[2][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of bicyclo[1.1.1]pentane-1-carboxylic acid, a key building block for accessing this valuable scaffold. We will delve into its synthesis, explore its unique physicochemical properties, and detail its application as a transformative tool in modern medicinal chemistry.
Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic Acid and its Precursors
The practical and scalable synthesis of BCP derivatives has been a significant area of research, with most modern routes converging on the highly strained and reactive intermediate, [1.1.1]propellane .[5][6][7] This molecule's central carbon-carbon bond is exceptionally weak, making it susceptible to radical addition, which efficiently generates the BCP core.[8][9]
Key Synthetic Intermediate: [1.1.1]Propellane
The first synthesis of [1.1.1]propellane was reported in 1982 by Wiberg and Walker.[6][10] A more practical and widely adopted route was later developed, which is amenable to scale-up.[10][11] While the compound is surprisingly persistent at room temperature for a molecule with an estimated strain energy of 102 kcal/mol, it is typically generated and used in situ or kept as a solution at low temperatures.[10][11] Continuous flow processes have also been developed to generate [1.1.1]propellane on demand for direct derivatization.[12]
From Propellane to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A Scalable Approach
A robust and scalable pathway to BCP building blocks often proceeds through the symmetrical intermediate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This diacid is a versatile precursor to monofunctionalized derivatives like the target of this guide. A highly efficient, large-scale synthesis has been developed that leverages a photochemical reaction in a continuous flow setup.[13]
Caption: Scalable synthesis of BCP dicarboxylic acid via flow photochemistry.
This process involves the photochemical addition of [1.1.1]propellane to diacetyl, which can be performed on a kilogram scale in a single day using a mercury-lamp-free flow reactor.[13] The resulting diketone is then subjected to a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in high yield.[13]
Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol is adapted from the large-scale synthesis reported by Mykhailiuk and co-workers.[13]
Step 1: Photochemical formation of 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
-
A solution of [1.1.1]propellane (e.g., 0.7 M in a suitable solvent) is mixed with a degassed solution of diacetyl (1.0 equivalent) in an appropriate etheral solvent.
-
The reaction mixture is passed through a photoreactor equipped with 365 nm LEDs. The flow rate is adjusted to ensure efficient conversion (e.g., a residence time of approximately 30 minutes).
-
The output from the reactor is collected, and the solvent is removed under reduced pressure to yield the crude diketone, which is often of sufficient purity for the next step.
Step 2: Haloform reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
A solution of sodium hydroxide in water is prepared and cooled to 0 °C.
-
Bromine (typically 7.5 equivalents) is added dropwise to the cold NaOH solution, forming a sodium hypobromite solution.
-
A solution of the diketone from Step 1 in a co-solvent like dioxane is added dropwise to the hypobromite solution at 0 °C.
-
The mixture is stirred overnight, allowing the reaction to proceed to completion.
-
Workup involves extraction with an organic solvent to remove organic byproducts. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of ~3.
-
The precipitated diacid is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried and concentrated under reduced pressure to yield the target bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a solid.
Accessing Monofunctionalized Bicyclo[1.1.1]pentane-1-carboxylic Acid
From the diacid, monofunctionalized derivatives are readily accessible through selective reactions. For instance, selective mono-esterification can be achieved by carefully controlling stoichiometry.[13] Subsequent hydrolysis or other functional group manipulations can then provide bicyclo[1.1.1]pentane-1-carboxylic acid. An alternative approach involves the direct carboxylation of a BCP-lithium species, generated from 1-iodobicyclo[1.1.1]pentane, by trapping with carbon dioxide.[5]
Physicochemical Properties: A Quantitative Comparison
The rationale for using BCPs as phenyl ring surrogates is grounded in their distinct and often superior physicochemical properties. The rigid, sp³-rich BCP core imparts characteristics that are highly desirable in drug development.
| Property | Bicyclo[1.1.1]pentane-1-carboxylic Acid | Benzoic Acid | Rationale for Advantage |
| Molecular Weight | ~112.13 g/mol | ~122.12 g/mol | Lower molecular weight for a similar-sized spacer. |
| pKa | ~4.45 (estimated)[10] | ~4.20 | Similar acidity, allowing for comparable ionic interactions. |
| Calculated logP | ~0.5 | ~1.87 | Significantly lower lipophilicity, which often correlates with improved solubility and reduced off-target toxicity. |
| Aqueous Solubility | Higher | Lower | The replacement of a phenyl ring with a BCP core has been shown to increase aqueous solubility by up to 4-fold in model systems.[13] |
| Metabolic Stability | Higher | Lower | The saturated C-H bonds of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring. |
| Fraction of sp³ carbons (Fsp³) | 0.83 (5/6) | 0.14 (1/7) | High Fsp³ character is associated with improved clinical success rates, likely due to better solubility and reduced promiscuity. |
Application in Drug Discovery: The BCP as a Phenyl Bioisostere
The concept of bioisosterism, where one functional group is replaced by another to retain biological activity while improving other properties, is a cornerstone of medicinal chemistry. The BCP core has emerged as a premier non-classical bioisostere for the para-substituted phenyl ring.[2][3]
Caption: Bioisosteric relationship between a phenyl ring and a BCP core.
Causality Behind Improved Properties
The advantages of replacing a phenyl ring with a BCP moiety stem from several key differences:
-
Increased Solubility: The BCP core is less lipophilic than a phenyl ring. This reduction in "greasiness" often leads to better aqueous solubility, a critical factor for oral drug absorption and formulation.[1][4]
-
Enhanced Metabolic Stability: Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes, often leading to rapid clearance or the formation of reactive metabolites. The saturated, sterically hindered C-H bonds of the BCP scaffold are significantly more resistant to such metabolism.
-
Improved Permeability: In some cases, the BCP replacement has led to significant improvements in passive permeability.[1][4]
-
Novelty and Intellectual Property: In a crowded patent landscape, the use of unique scaffolds like BCPs can provide a clear path to novel intellectual property.[13]
Case Study: A γ-Secretase Inhibitor
A seminal example of the BCP strategy was reported by Stepan and co-workers in 2012.[1][4] They replaced the central para-substituted fluorophenyl ring in a γ-secretase inhibitor (BMS-708,163) with a BCP moiety. The resulting analogue was an equipotent enzyme inhibitor but demonstrated significant improvements in both passive permeability and aqueous solubility. These enhanced biopharmaceutical properties translated into a four-fold increase in exposure (Cmax and AUC) in a mouse model following oral administration.[1][4] This work provided a compelling validation for the broader application of BCPs as phenyl ring replacements in drug design.[4]
Conclusion
Bicyclo[1.1.1]pentane-1-carboxylic acid is more than just a chemical curiosity; it is a gateway to a class of scaffolds that are actively reshaping the landscape of medicinal chemistry. Its synthesis, now achievable on a large scale, provides ready access to a building block that can imbue drug candidates with superior physicochemical and pharmacokinetic properties. By understanding the synthetic routes to BCPs and the fundamental principles behind their advantages as phenyl bioisosteres, researchers and drug developers are well-equipped to leverage this powerful tool in the quest for safer and more effective medicines.
References
-
Ripenko, V., Vysochyn, D., Shishkin, O. V., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14336–14346. [Link][13]
-
Mykhailiuk, P. K. (2023). Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. ResearchGate. [Link][3]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link][1][4]
-
Wikipedia. (2023). [1.1.1]Propellane. In Wikipedia. [Link][10]
-
Szeimies, G., et al. (1993). [1.1.1]Propellane. Organic Syntheses, 71, 145. [Link][11]
-
Ripenko, V., Vysochyn, D., Shishkin, O. V., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentane-1-carboxylic acid (18) by A. C−H... ResearchGate. [Link][5]
-
Scott, M. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(12), 1145-1150. [Link]
-
Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239–5240. [Link][6]
-
MDPI. (2023). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]
-
Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
-
ResearchGate. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. [Link]
-
La-Venia, A., et al. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(18), 2296-2299. [Link][12]
-
ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
ChemistryViews. (2022). Three-Component Reaction Gives Substituted Bicyclo[1.1.1]pentanes. ChemistryViews. [Link][8]
-
PubChem. (n.d.). Bicyclo(1.1.1)pentane-1-carboxylic acid. PubChem. [Link]
-
Macmillan Group, Princeton University. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature, 583, 243-249. [Link][9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bicyclo[1.1.1]pentane-1-carboxylic acid | 22287-28-1 [chemicalbook.com]
- 6. CAS 303752-38-7: Bicyclo[1.1.1]pentane-1-carboxylic acid,3… [cymitquimica.com]
- 7. PubChemLite - Bicyclo[1.1.1]pentane-1-carboxylic acid (C6H8O2) [pubchemlite.lcsb.uni.lu]
- 8. 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (1823902-30-2) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Bicyclo(1.1.1)pentane-1-carboxylic acid | C6H8O2 | CID 11297945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. 22287-28-1|Bicyclo[1.1.1]pentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
